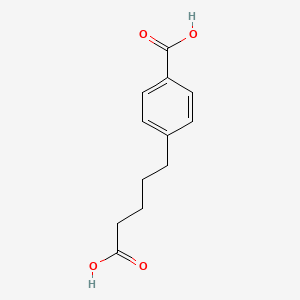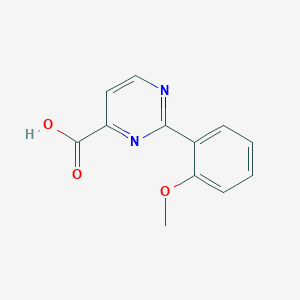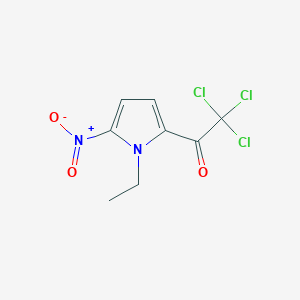
2',3'-o-Isopropylideneinosine-5'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid is a derivative of inosine, a nucleoside that is commonly found in RNA. This compound is characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety, and a carboxylic acid group at the 5’ position. It is used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-o-Isopropylideneinosine-5’-carboxylic acid typically involves the protection of the hydroxyl groups of inosine followed by the introduction of the carboxylic acid group. One common method involves the reaction of inosine with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This is followed by oxidation reactions to introduce the carboxylic acid group at the 5’ position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of nucleoside modification and protection-deprotection strategies are employed.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of the carboxylic acid group.
Reduction: Potential reduction of the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions at the purine base.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the carboxylic acid derivative, while reduction can yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex nucleoside analogs.
Biology: Studying the role of modified nucleosides in RNA structure and function.
Industry: Limited use, primarily in research and development settings.
Wirkmechanismus
The mechanism of action of 2’,3’-o-Isopropylideneinosine-5’-carboxylic acid involves its interaction with various molecular targets, particularly those involved in nucleic acid metabolism. The isopropylidene group protects the ribose moiety, allowing for selective reactions at other positions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-o-Isopropylideneinosine: Lacks the carboxylic acid group.
Inosine-5’-monophosphate: Contains a phosphate group instead of the carboxylic acid.
2’,3’-o-Isopropylideneadenosine: Similar structure but with adenine instead of hypoxanthine.
Uniqueness
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid is unique due to the combination of the isopropylidene protection and the carboxylic acid functionality. This dual modification allows for specific interactions and reactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C13H14N4O6 |
|---|---|
Molekulargewicht |
322.27 g/mol |
IUPAC-Name |
2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H14N4O6/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)17-4-16-5-9(17)14-3-15-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H,14,15,18) |
InChI-Schlüssel |
KXUWTYIOZAXEOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C3N=CNC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)








![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)
